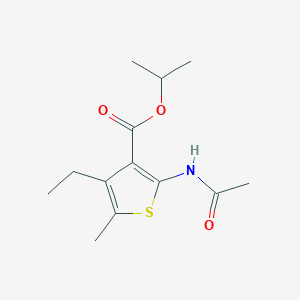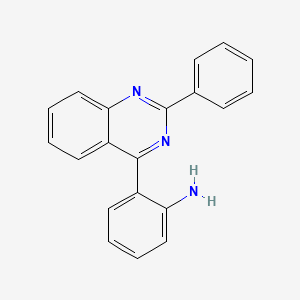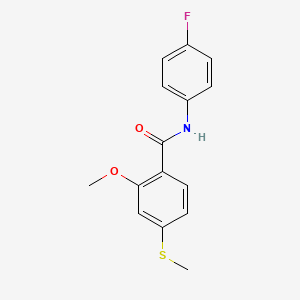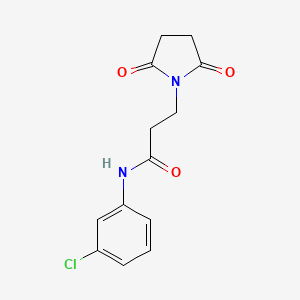
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CPP, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas. CPP is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide is not fully understood. However, it is believed to exert its effects by modulating the activity of ion channels and receptors in the central nervous system. This compound has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. It has also been found to enhance the activity of GABA receptors, which are responsible for inhibiting the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This compound has also been found to reduce the sensitivity of pain receptors, resulting in a reduction in pain perception. Additionally, this compound has been shown to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to administer in animal studies. Furthermore, this compound has a short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the effects of this compound on other ion channels and receptors. Additionally, the potential use of this compound in the treatment of other neurological disorders such as multiple sclerosis and neuropathic pain should be explored. Finally, the development of new methods for the synthesis of this compound may lead to improved yields and lower costs, making it more accessible for scientific research.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with 2,5-dioxopyrrolidine in the presence of a base. The resulting product is then treated with propanolamine to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the ratio of reactants.
Scientific Research Applications
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Furthermore, this compound has been studied for its ability to modulate the activity of ion channels and receptors, making it a promising candidate for drug discovery.
properties
IUPAC Name |
N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-2-1-3-10(8-9)15-11(17)6-7-16-12(18)4-5-13(16)19/h1-3,8H,4-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASOTQJITOYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

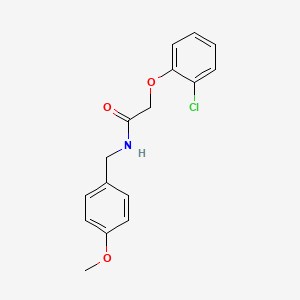
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
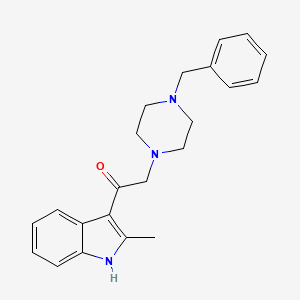
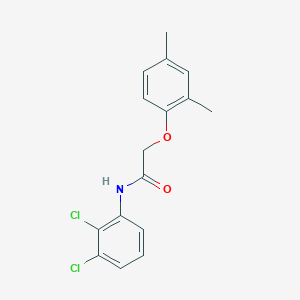
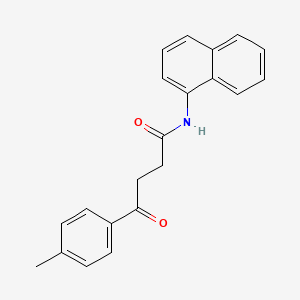

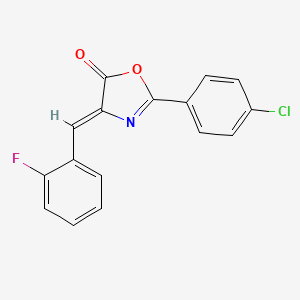
![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
